molecular formula C27H27N3O3S B2964931 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-82-4

4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No.: B2964931
CAS No.: 847397-82-4
M. Wt: 473.59
InChI Key: KUXUSTVPYXEBBA-UHFFFAOYSA-N
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Description

The compound 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a sophisticated chemical entity designed for pharmacological research and drug discovery. Its structure is built around the privileged benzimidazole scaffold , a moiety recognized for its versatile interactions with biological systems and its presence in numerous therapeutic agents . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact effectively with the biopolymers of living systems . This molecular framework is associated with a broad spectrum of biological activities, making it a pivotal structure in medicinal chemistry . Research into analogous compounds has indicated potential for diverse pharmacological applications. Benzimidazole derivatives have demonstrated significant antimicrobial potential against a range of bacterial and fungal strains . Furthermore, this chemical class has been extensively investigated for anticancer properties , with various derivatives shown to inhibit the proliferation of human tumor cell lines, such as lung (A549), breast (MCF-7), and cervical (HeLa) cancers . The specific molecular architecture of this compound, which incorporates a pyrrolidin-2-one group and aryl ether linkages, suggests it may be of interest for studying structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor ligands. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-32-24-12-5-6-13-25(24)33-15-14-29-23-11-4-3-10-22(23)28-27(29)19-16-26(31)30(18-19)20-8-7-9-21(17-20)34-2/h3-13,17,19H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXUSTVPYXEBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a benzimidazole core, which is recognized for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C30H31N3O4C_{30}H_{31}N_{3}O_{4}, with a molecular weight of approximately 497.6 g/mol. The presence of functional groups such as methoxy, thioether, and pyrrolidinone enhances its reactivity and potential biological interactions.

The compound's activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing benzimidazole structures often exhibit diverse biological activities through:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Enzyme Inhibition : The presence of specific functional groups allows the compound to interact with enzymes, potentially inhibiting their activity.

Pharmacological Effects

Research has demonstrated that similar compounds exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Compounds with benzimidazole cores have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
  • Neuroprotective Effects : Certain analogs have been found to protect dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases.

Data Summary

Activity Type Description Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits tumor growth in cell lines
NeuroprotectionProtects against neurodegeneration in dopaminergic neurons

Case Studies

Recent studies have focused on synthesizing and evaluating derivatives of the compound for enhanced biological activity. For example:

  • Dopamine Receptor Agonism : A study highlighted the selective agonistic activity at the D3 dopamine receptor, demonstrating significant β-arrestin recruitment without affecting D2 receptors. This selectivity suggests potential applications in treating neuropsychiatric disorders .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the compound's potency while minimizing off-target effects. Modifications to the aryl ether and carboxamide groups have yielded analogs with improved selectivity and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues and their critical differences:

Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Reference(s)
Target Compound 3-(methylthio)phenyl, 2-methoxyphenoxyethyl 467.6 g/mol Not explicitly reported (inference from analogues)
4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 4-methoxyphenyl, 2-allylphenoxyethyl 453.5 g/mol No activity data
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-methoxyphenyl, 4-allyl-2-methoxyphenoxyethyl 483.6 g/mol Synthetic intermediate; no activity data
5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives Naphthalenyl-thiazole, aryl substituents ~500–550 g/mol Antimicrobial (Gram-positive bacteria)
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-... (Example 74) Trifluoromethyl, fluoro-substituted phenyl, pyridine linkage 609.5 g/mol High potency in kinase inhibition assays

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity
  • Methylthio vs. Methoxy : The target compound’s 3-(methylthio)phenyl group may confer greater metabolic stability compared to methoxy analogues (e.g., ), as sulfur-containing groups resist oxidative demethylation. This could enhance in vivo half-life .
  • Aromatic Bulk : Derivatives with naphthalenyl-thiazole substituents (e.g., ) exhibit antimicrobial activity but may suffer from poor solubility due to increased hydrophobicity. The target compound’s smaller 3-(methylthio)phenyl group balances lipophilicity and solubility.
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl and fluoro substituents (e.g., ) show enhanced target binding in kinase assays, likely due to electron-withdrawing effects stabilizing ligand-receptor interactions.
Pharmacological Potential
  • Antimicrobial Activity: Benzimidazole-pyrrolidinone hybrids (e.g., ) show activity against Staphylococcus aureus and Escherichia coli. The target compound’s methylthio group may enhance Gram-negative activity due to improved penetration .
  • Kinase Inhibition : Trifluoromethyl-pyridine derivatives (e.g., ) demonstrate low nM IC50 values in kinase assays, suggesting that the target compound could be optimized for similar applications by introducing electron-deficient substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity synthesis of this compound?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions. For example, intermediates can be prepared using etherification of 2-methoxyphenol with ethyl bromoacetate, followed by coupling with benzimidazole precursors. Purification via column chromatography and recrystallization in ethanol is critical. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures purity ≥95% .
  • Key Data : A related intermediate in achieved 94% yield and 95.5% purity via HPLC.

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodology : Use a combination of 1H^1H- and 13C^{13}C-NMR (in DMSO-d6_6 or CDCl3_3) to confirm aromatic protons and heterocyclic carbons. FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S–C at ~650 cm1^{-1}). Mass spectrometry (ESI-MS) validates molecular ion peaks. Elemental analysis (C, H, N) confirms stoichiometry .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodology : Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies at 25°C and 4°C over 72 hours, monitored via HPLC. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can computational modeling predict target interactions for this compound?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger) against targets like cytochrome P450 or kinases. Use crystal structures from the PDB (e.g., 1AIZ8 in ) for binding site alignment. MD simulations (GROMACS) assess stability of ligand-protein complexes. Validation via free-energy calculations (MM-PBSA) .
  • Data Contradictions : If experimental IC50_{50} values conflict with docking scores, re-evaluate protonation states or solvent effects in the model .

Q. What strategies resolve contradictions in antimicrobial activity data across analogs?

  • Methodology : Structure-activity relationship (SAR) studies comparing substituents (e.g., methoxy vs. methylthio groups). Test analogs from (e.g., nitroimidazole derivatives) against Gram-positive/-negative panels (MIC assays). Use checkerboard assays to identify synergy with existing antibiotics .
  • Example : A benzimidazole-thiazole hybrid in showed enhanced activity against S. aureus (MIC = 2 µg/mL) but was inactive against E. coli, suggesting Gram selectivity.

Q. How can reaction conditions be optimized to address low yields in scale-up?

  • Methodology : DoE (Design of Experiments) to vary solvents (DMF vs. THF), catalysts (Pd/C vs. CuI), and temperatures. In , increasing reaction time from 6 to 12 hours improved yield by 15%. Monitor by TLC and GC-MS. For exothermic steps, use controlled addition via syringe pump .

Q. What crystallographic techniques determine the 3D structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (Stoe IPDS-II) with Mo-Kα radiation. Solve structures using SHELX and refine with Olex2. Hydrogen bonding (e.g., O–H···N in ) stabilizes the lattice. Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) .

Methodological Notes

  • Contradictions in Data : If SAR trends conflict (e.g., electron-withdrawing groups enhancing activity in one study but reducing it in another), re-examine assay conditions (e.g., pH, bacterial strain variability) .
  • Advanced Characterization : For tautomeric forms (e.g., imidazole vs. benzimidazole), use 15N^{15}N-NMR or XPS to confirm protonation states .

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